molecular formula C8H9FN2O B13670521 2-Fluoro-6-methylbenzohydrazide

2-Fluoro-6-methylbenzohydrazide

Cat. No.: B13670521
M. Wt: 168.17 g/mol
InChI Key: HNYZGIVBBKMNJH-UHFFFAOYSA-N
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Description

2-Fluoro-6-methylbenzohydrazide is an organic compound that belongs to the class of benzohydrazides It is characterized by the presence of a fluorine atom and a methyl group attached to a benzene ring, along with a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-methylbenzohydrazide typically involves the reaction of 2-Fluoro-6-methylbenzoic acid with hydrazine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction can be represented as follows:

2-Fluoro-6-methylbenzoic acid+HydrazineThis compound+Water\text{2-Fluoro-6-methylbenzoic acid} + \text{Hydrazine} \rightarrow \text{this compound} + \text{Water} 2-Fluoro-6-methylbenzoic acid+Hydrazine→this compound+Water

Industrial Production Methods

For industrial production, the process may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can also enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-methylbenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

2-Fluoro-6-methylbenzohydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-methylbenzohydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-6-methylbenzaldehyde
  • 2-Fluoro-6-methylbenzoic acid
  • 2-Fluoro-6-methylbenzamide

Uniqueness

2-Fluoro-6-methylbenzohydrazide is unique due to the presence of both fluorine and hydrazide groups, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it offers distinct advantages in terms of its ability to form stable complexes with enzymes and other proteins, making it valuable in biochemical research and drug development.

Properties

Molecular Formula

C8H9FN2O

Molecular Weight

168.17 g/mol

IUPAC Name

2-fluoro-6-methylbenzohydrazide

InChI

InChI=1S/C8H9FN2O/c1-5-3-2-4-6(9)7(5)8(12)11-10/h2-4H,10H2,1H3,(H,11,12)

InChI Key

HNYZGIVBBKMNJH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)F)C(=O)NN

Origin of Product

United States

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